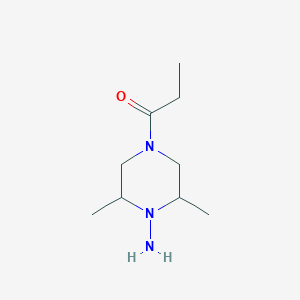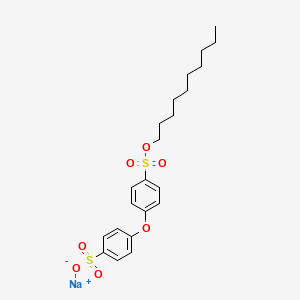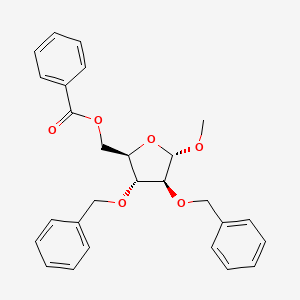
N,N'-bis(2-ethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. This compound is characterized by the presence of two 2-ethylanilino groups, a nitro group, and a methyl group attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The introduction of a nitro group to the pyrimidine ring is achieved through nitration. This step involves the reaction of pyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The methyl group is introduced via alkylation, where a methylating agent like methyl iodide reacts with the pyrimidine ring.
Amination: The 2-ethylanilino groups are introduced through a nucleophilic substitution reaction. This involves the reaction of the nitrated and methylated pyrimidine with 2-ethylaniline in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to maintain the desired reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The anilino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation: Formation of 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine.
Reduction: Formation of 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The anilino groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-bis(2-methylanilino)-5-nitro-6-methylpyrimidine
- 2,4-bis(2-ethylanilino)-5-nitro-6-ethylpyrimidine
- 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine
Uniqueness
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H23N5O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-N,4-N-bis(2-ethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H23N5O2/c1-4-15-10-6-8-12-17(15)23-20-19(26(27)28)14(3)22-21(25-20)24-18-13-9-7-11-16(18)5-2/h6-13H,4-5H2,1-3H3,(H2,22,23,24,25) |
Clé InChI |
SSRUMWZKFMZUHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=CC=C3CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)




![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)
